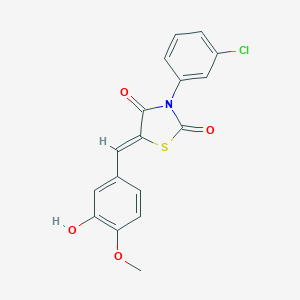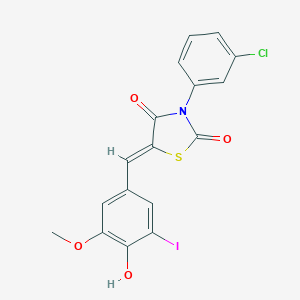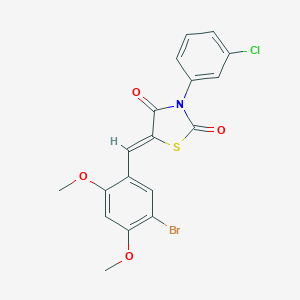![molecular formula C23H24N2O5S B301287 isopropyl 4-{5-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B301287.png)
isopropyl 4-{5-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 4-{5-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate is a chemical compound that has been gaining attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of isopropyl 4-{5-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory and analgesic effects, which could be due to its ability to reduce the production of certain inflammatory mediators.
Biochemical and Physiological Effects:
Isopropyl 4-{5-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which could be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using isopropyl 4-{5-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate in lab experiments is its potential as a new drug candidate for the treatment of various diseases. However, one limitation is the lack of understanding of its mechanism of action, which could hinder its development as a drug.
Direcciones Futuras
There are several future directions for the research of isopropyl 4-{5-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate. One direction is to further investigate its mechanism of action, which could provide insights into its potential applications in the treatment of various diseases. Another direction is to explore its potential as a new drug candidate by conducting preclinical and clinical studies. Additionally, it could be useful to investigate its potential as a tool compound for studying the biological pathways involved in cancer and inflammation.
Métodos De Síntesis
The synthesis of isopropyl 4-{5-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate involves the reaction of 4-(2-furyl)benzoic acid with thionyl chloride to form 4-(2-furyl)benzoyl chloride. This intermediate is then reacted with 5-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furancarboxylic acid to form the final product.
Aplicaciones Científicas De Investigación
Isopropyl 4-{5-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate has been found to have potential applications in various scientific research fields. In the field of medicinal chemistry, this compound has shown promising results in inhibiting the growth of cancer cells. In addition, it has also been found to have anti-inflammatory and analgesic properties, which could be useful in the development of new drugs for the treatment of various diseases.
Propiedades
Nombre del producto |
isopropyl 4-{5-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate |
|---|---|
Fórmula molecular |
C23H24N2O5S |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
propan-2-yl 4-[5-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C23H24N2O5S/c1-5-24-20(26)18(21(27)25(6-2)23(24)31)13-17-11-12-19(30-17)15-7-9-16(10-8-15)22(28)29-14(3)4/h7-14H,5-6H2,1-4H3 |
Clave InChI |
IXRPSVQOWGBZPP-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)OC(C)C)C(=O)N(C1=S)CC |
SMILES canónico |
CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)OC(C)C)C(=O)N(C1=S)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301206.png)


![3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301210.png)

![3-(3-Chlorophenyl)-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301212.png)

![5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301216.png)
![2-[(4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B301219.png)

![4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B301222.png)
![4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B301225.png)
![4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chloro-4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B301226.png)
![(4Z)-4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione](/img/structure/B301227.png)